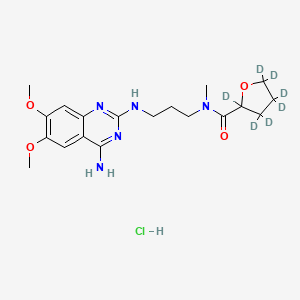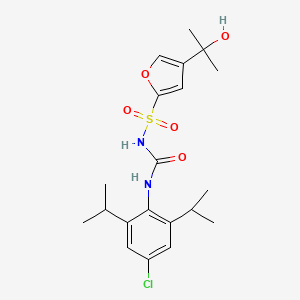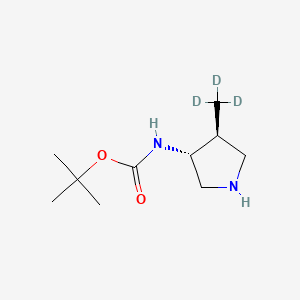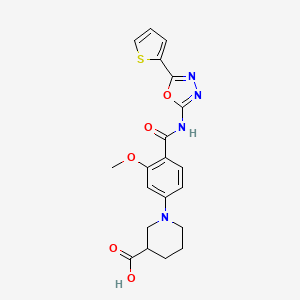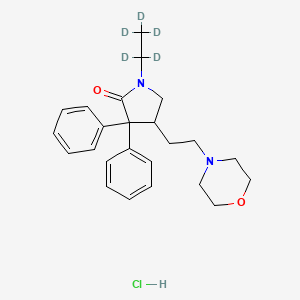
Doxapram-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxapram-d5 (hydrochloride) is a deuterated form of doxapram hydrochloride, a central respiratory stimulant. It is primarily used in clinical settings to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD). The compound works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .
Industrial Production Methods
Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Doxapram-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of respiratory stimulants.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of respiratory stimulants in treating respiratory insufficiency.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentethylcyclanone: A compound with a similar structure and respiratory stimulant properties.
Caffeine: Another respiratory stimulant used in the treatment of apnea of prematurity.
Theophylline: A bronchodilator with respiratory stimulant effects.
Uniqueness
Doxapram-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its specific mechanism of action and clinical applications also distinguish it from other respiratory stimulants .
Propriétés
Formule moléculaire |
C24H31ClN2O2 |
|---|---|
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2; |
Clé InChI |
MBGXILHMHYLZJT-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
SMILES canonique |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


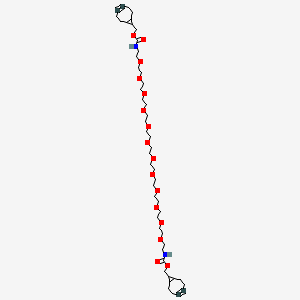
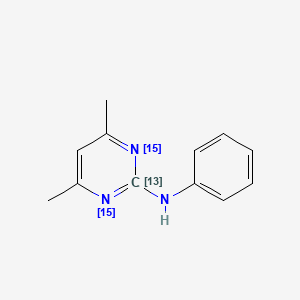
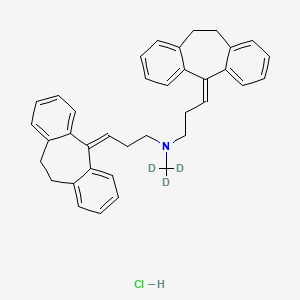
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
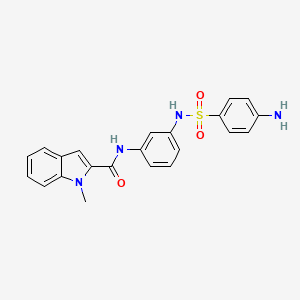
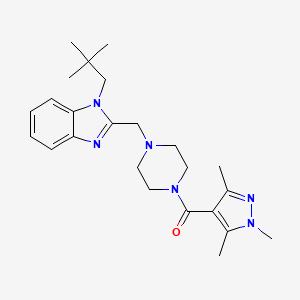
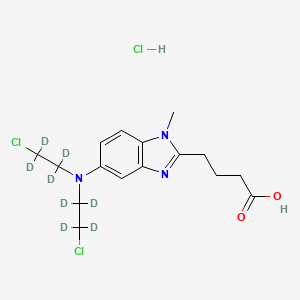
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
